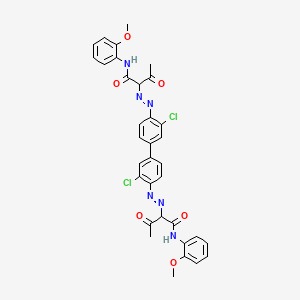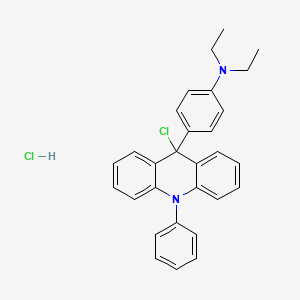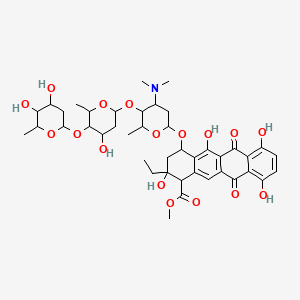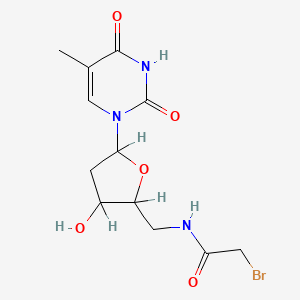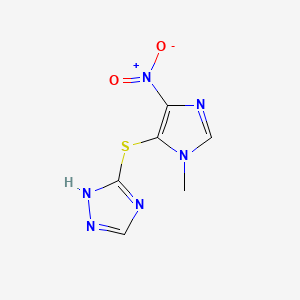![molecular formula C11H15NO2 B1218699 N-[2-(4-甲氧基苯基)乙基]乙酰胺 CAS No. 54815-19-9](/img/structure/B1218699.png)
N-[2-(4-甲氧基苯基)乙基]乙酰胺
概述
描述
N-[2-(4-Methoxyphenyl)ethyl]acetamide, also known as methoxyacetyl-fentanyl, is a synthetic opioid that has been gaining attention in the scientific community for its potential use in pain management and anesthesia. It is a derivative of fentanyl, a powerful opioid that is commonly used in medical settings for pain relief. Methoxyacetyl-fentanyl is a potent analgesic that has been found to be more effective than fentanyl in some cases. In
科学研究应用
抗菌和抗增殖剂
“N-[2-(4-甲氧基苯基)乙基]乙酰胺”衍生物已被合成并研究其药理活性 . 这些化合物已显示出作为潜在抗菌和抗增殖剂的有希望的结果 .
这些化合物的抗菌活性已通过浊度法评估了细菌(革兰氏阳性和革兰氏阴性)和真菌物种 . 化合物 d1、d2 和 d3 已显示出有希望的抗菌活性 .
在抗增殖活性方面,这些化合物已通过磺酰罗丹明 B (SRB) 测定法对雌激素受体阳性人乳腺腺癌细胞系 (MCF7) 进行测试 . 发现化合物 d6 和 d7 对乳腺癌细胞系最有效 .
EGFR 和 VEGFR-2 的抑制剂
“N-[2-(4-甲氧基苯基)乙基]乙酰胺”及其修饰的衍生物已被确定为有希望的 EGFR 和 VEGFR-2 抑制剂 . 这些受体与三阴性乳腺癌 (TNBC) 的进展相关,三阴性乳腺癌是一种危险的乳腺癌亚型 .
结构生物信息学方法,包括密度泛函理论、分子对接、分子动力学模拟、药代动力学和类药性模型,已被用于识别这些抑制剂 . 这些分子表现出强烈的电子特性,并满足了 ADMET 和类药性要求,没有单次违反 Lipinski 的五个规则 .
MOLb-VEGFR-2 复合物 (- 9.925 kcal/mol) 和 MOLg-EGFR 复合物 (- 5.032 kcal/mol) 显示出最高的结合亲和力 . 通过对复合物的分子动力学模拟,也更好地了解了分子在 EGFR 和 VEGFR-2 受体域中的相互作用 .
作用机制
Target of Action
N-[2-(4-Methoxyphenyl)ethyl]acetamide primarily targets the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain in Alcaligenes faecalis . These enzymes are involved in the oxidation of primary aromatic amines .
Mode of Action
The compound interacts with its targets by serving as a substrate for the enzymes. It is oxidized by the enzymes, particularly primary aromatic amines . The oxidation process is slower for some long-chain aliphatic amines .
Biochemical Pathways
The oxidation of primary aromatic amines suggests that it may be involved in the metabolism of these compounds
Result of Action
Its oxidation by aralkylamine dehydrogenase suggests that it may influence the metabolism of primary aromatic amines .
生化分析
Biochemical Properties
N-[2-(4-Methoxyphenyl)ethyl]acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase. These interactions help in mitigating oxidative stress by neutralizing reactive oxygen species (ROS). Additionally, N-[2-(4-Methoxyphenyl)ethyl]acetamide has been found to modulate the activity of inflammatory markers like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), thereby exhibiting anti-inflammatory properties .
Cellular Effects
N-[2-(4-Methoxyphenyl)ethyl]acetamide influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, N-[2-(4-Methoxyphenyl)ethyl]acetamide has been reported to enhance neuroprotection by activating O-GlcNAcylation, which helps in maintaining energy homeostasis . This compound also impacts gene expression by downregulating pro-inflammatory genes and upregulating genes involved in antioxidant defense, thus promoting cellular health and function.
Molecular Mechanism
The molecular mechanism of N-[2-(4-Methoxyphenyl)ethyl]acetamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, N-[2-(4-Methoxyphenyl)ethyl]acetamide inhibits the activity of COX-2, reducing the production of pro-inflammatory prostaglandins. Additionally, it activates antioxidant enzymes like SOD and catalase, enhancing the cellular defense against oxidative stress. These interactions result in changes in gene expression, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(4-Methoxyphenyl)ethyl]acetamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that N-[2-(4-Methoxyphenyl)ethyl]acetamide maintains its efficacy in reducing oxidative stress and inflammation over extended periods, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of N-[2-(4-Methoxyphenyl)ethyl]acetamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .
Metabolic Pathways
N-[2-(4-Methoxyphenyl)ethyl]acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. The compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation. These interactions help in maintaining cellular homeostasis and protecting against cellular damage .
Transport and Distribution
Within cells and tissues, N-[2-(4-Methoxyphenyl)ethyl]acetamide is transported and distributed through specific transporters and binding proteins. It has been found to interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake and distribution. The compound’s localization and accumulation in specific tissues, such as the liver and brain, contribute to its therapeutic effects .
Subcellular Localization
The subcellular localization of N-[2-(4-Methoxyphenyl)ethyl]acetamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it accumulates in the mitochondria, where it exerts its antioxidant effects by enhancing the activity of mitochondrial enzymes involved in oxidative stress defense .
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-8-7-10-3-5-11(14-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWHZYHQSVJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342763 | |
| Record name | N-[2-(4-Methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54815-19-9 | |
| Record name | N-[2-(4-Methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

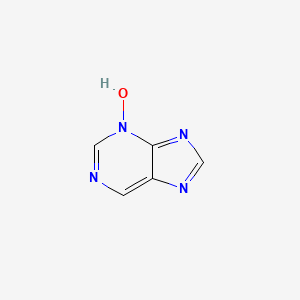
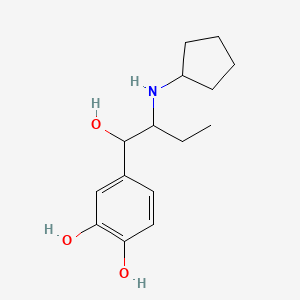
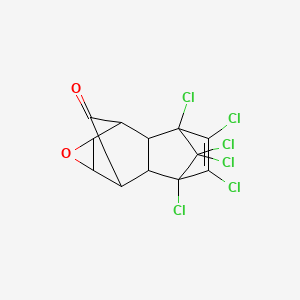
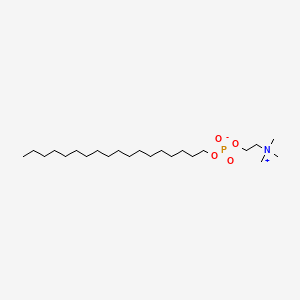
![[(2R,3R,6S)-2-(2,4-difluorophenyl)-6-hydroxy-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1218626.png)

![2,2'-spirobi[3,6,7,8-tetrahydro-1H-cyclopenta[g]naphthalene]-5,5'-dione](/img/structure/B1218631.png)
![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)
